molecular formula C12H10O3 B182447 3-methylphenyl 2-furoate CAS No. 17357-59-4

3-methylphenyl 2-furoate

Cat. No.: B182447
CAS No.: 17357-59-4
M. Wt: 202.21 g/mol
InChI Key: WUQNWQWNFJZXEH-UHFFFAOYSA-N
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Description

3-methylphenyl 2-furoate is an organic compound with the molecular formula C₁₂H₁₀O₃. It consists of a furan ring attached to a carboxylic acid esterified with a 3-methylphenyl group. This compound is part of the furan family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-furoic acid, 3-methylphenyl ester typically involves the esterification of 2-furoic acid with 3-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of 2-furoic acid, 3-methylphenyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-methylphenyl 2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-methylphenyl 2-furoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-furoic acid, 3-methylphenyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

    2-Furoic acid: A precursor to many furan derivatives, known for its antimicrobial properties.

    2-Furfylacrylic acid: Exhibits potent antineoplastic activity.

    Vinyl ester of 2-furoic acid: Known for its antineoplastic activity.

Comparison: 3-methylphenyl 2-furoate stands out due to its unique combination of a furan ring and a 3-methylphenyl ester group, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a broader range of applications, particularly in the fields of medicinal chemistry and industrial production .

Properties

CAS No.

17357-59-4

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

(3-methylphenyl) furan-2-carboxylate

InChI

InChI=1S/C12H10O3/c1-9-4-2-5-10(8-9)15-12(13)11-6-3-7-14-11/h2-8H,1H3

InChI Key

WUQNWQWNFJZXEH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

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